4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-[4-(tert-Butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a thienylmethyl group, and a tert-butylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[4-(tert-Butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: A related compound with a similar tert-butylbenzoyl moiety.
1-Benzyl-4-tert-butylbenzene: Another compound with a tert-butylbenzene structure.
Uniqueness
4-[4-(tert-Butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring, thienylmethyl group, and tert-butylbenzoyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound noted for its unique structural features, including a pyrrole ring, a thienylmethyl group, and a tert-butylbenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound likely involves its interaction with specific molecular targets, including proteins and enzymes. The binding affinity and selectivity towards these targets can lead to modulation of biological pathways, which is crucial for its therapeutic efficacy. Further studies are needed to elucidate the exact mechanisms involved.
Biological Activity
Recent research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Studies indicate that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis with minimal cytotoxicity .
- Inhibition of Enzymatic Activity : The compound has been explored for its potential to inhibit specific enzymes that are crucial in various biological processes. Inhibitors targeting the MmpL3 protein in M. tuberculosis have been particularly promising, demonstrating effective inhibition and low toxicity .
- Cytotoxicity : The cytotoxic effects of this compound are essential for evaluating its safety profile. Preliminary assessments suggest that it maintains a favorable balance between efficacy and toxicity, which is critical for further development as a therapeutic agent .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Potent against drug-resistant M. tuberculosis | |
Enzyme Inhibition | Effective inhibitor of MmpL3 | |
Cytotoxicity | Low cytotoxicity (IC50 > 64 μg/mL) |
Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications to the pyrrole ring and substituents significantly influence biological activity. For example, bulky groups at specific positions enhance antimicrobial potency while maintaining low cytotoxicity .
Research Findings
A study focused on the design and synthesis of pyrrole-2-carboxamides revealed that compounds with electron-withdrawing substituents on the pyrrole ring exhibited improved anti-TB activity. Notably, one compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than 0.016 μg/mL against M. tuberculosis .
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h4-12,22H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCFHBLEYYCQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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